An In-depth Technical Guide to the Synthesis of 7-Methoxy-4-trifluoromethylcoumarin
An In-depth Technical Guide to the Synthesis of 7-Methoxy-4-trifluoromethylcoumarin
This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-4-trifluoromethylcoumarin, a fluorescent compound with applications in biochemical assays, such as a fluorogenic substrate for cytochrome P450 enzymes.[1][2][3][4][5][6] The primary focus of this document is the Pechmann condensation reaction, a widely utilized and effective method for the synthesis of coumarin derivatives.[7][8][9][10]
Physicochemical Properties and Spectroscopic Data
A summary of the key quantitative data for 7-Methoxy-4-trifluoromethylcoumarin is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇F₃O₃ | [1][3][5][11] |
| Molecular Weight | 244.17 g/mol | [11] |
| Appearance | Solid powder | [1][11] |
| Purity | ≥95% - >98% | [1][3][5] |
| Melting Point | Not explicitly stated | |
| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 10 mg/mL, Acetone: 50 mg/mL, Chloroform: 100 mg/mL | [1][5][11] |
| UV/Vis (λmax) | 333-334 nm | [1][5][11] |
| Fluorescence (Ex/Em) | 410 nm / 510 nm | [1][5] |
| SMILES String | COc1ccc2c(OC(=O)C=C2C(F)(F)F)c1 | [11] |
| InChI Key | HAZHUELNIGDYQH-UHFFFAOYSA-N | [1][11] |
Synthesis via Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[8][10] This reaction proceeds through an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the coumarin ring.[10] For the synthesis of 7-Methoxy-4-trifluoromethylcoumarin, 3-methoxyphenol serves as the phenolic starting material, and ethyl 4,4,4-trifluoroacetoacetate is the β-ketoester.
A specific protocol for the synthesis of 7-alkoxy-4-trifluoromethylcoumarins, including the 7-methoxy derivative, utilizes molecular iodine as a catalyst.[7] This method offers a cost-effective approach to producing these valuable compounds.[7]
Caption: Reaction scheme for the synthesis of 7-Methoxy-4-trifluoromethylcoumarin.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 7-Methoxy-4-trifluoromethylcoumarin based on the Pechmann condensation reaction catalyzed by molecular iodine.[7]
Materials:
-
3-Methoxyphenol
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Molecular Iodine (I₂)
-
Appropriate solvent (e.g., toluene or solvent-free conditions)
-
Silica gel for flash chromatography
-
Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyphenol and ethyl 4,4,4-trifluoroacetoacetate.
-
Catalyst Addition: Add a catalytic amount of molecular iodine to the reaction mixture.
-
Reaction Conditions: Heat the mixture with stirring. The specific temperature and reaction time will need to be optimized, but heating is essential to drive the condensation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If a solvent was used, it should be removed under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on a silica gel column.[7] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.
-
Product Characterization: The purified 7-Methoxy-4-trifluoromethylcoumarin is obtained as a solid. The structure and purity should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Reported Yield:
-
The synthesis of 7-methoxy-4-trifluoromethylcoumarin via the iodine-catalyzed Pechmann condensation has been reported to yield 37%.[7]
Alternative Synthetic Approaches
While the Pechmann condensation is a primary route, other methods for coumarin synthesis exist, such as the Knoevenagel condensation, Perkin reaction, and Wittig reaction.[8][12][13][14][15][16][17] The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, followed by dehydration.[14] However, for the specific synthesis of 4-substituted coumarins like 7-Methoxy-4-trifluoromethylcoumarin, the Pechmann condensation is often more direct and efficient.[8]
This guide provides a foundational understanding of the synthesis of 7-Methoxy-4-trifluoromethylcoumarin for researchers and professionals in drug development. The provided protocol, data, and reaction pathway diagram offer a practical starting point for the laboratory preparation of this important fluorogenic compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-Methoxy-4-(trifluoromethyl)coumarin | Wolfe Labs [wolfelabs.com]
- 3. bioivt.com [bioivt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 11. 7-Methoxy-4-(trifluoromethyl)coumarin = 99 TLC 575-04-2 [sigmaaldrich.com]
- 12. Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
